molecular formula C14H13N3O4S B2654483 ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate CAS No. 1021228-71-6

ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate

Cat. No. B2654483
CAS RN: 1021228-71-6
M. Wt: 319.34
InChI Key: IEUOMBJPQNBONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate is a useful research compound. Its molecular formula is C14H13N3O4S and its molecular weight is 319.34. The purity is usually 95%.
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Scientific Research Applications

Antitumor Agents and Enzyme Inhibitors

  • Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : Compounds related to the queried chemical structure have been synthesized and identified as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), serving as potential antitumor agents. These compounds demonstrate excellent inhibitory activity and have shown promising results against tumor cells in culture, indicating their potential in cancer therapy (Gangjee et al., 2009).

Supramolecular Structures

  • Hydrogen-Bonded Supramolecular Structures : Research on molecules closely related to the target compound has revealed their ability to form diverse hydrogen-bonded supramolecular structures. These findings have implications for the design of novel materials and the understanding of molecular interactions (Portilla et al., 2007).

Novel Heterocyclic Systems

  • Synthesis of New Heterocyclic Systems : Studies have shown that reactions involving compounds with structural similarities to the target molecule can lead to the formation of new heterocyclic systems with potential biological activity. These systems have shown promising antimicrobial activity against specific pathogens, highlighting their potential in medicinal chemistry (Sirakanyan et al., 2015).

Anti-Juvenile Hormone Activity

  • Novel Anti-Juvenile Hormone Agents : Compounds structurally related to the queried chemical have been prepared and identified as novel anti-juvenile hormone agents, indicating their potential use in pest control strategies (Ishiguro et al., 2003).

Anti-Inflammatory and Analgesic Agents

  • Synthesis and Biological Activity : The synthesis of novel compounds derived from structures related to the target molecule has led to the identification of new anti-inflammatory and analgesic agents. These compounds have exhibited significant activity in biological assays, indicating their potential therapeutic applications (Abu‐Hashem et al., 2020).

Environmental Biodegradation

  • Degradation by Microorganisms : Studies have shown that certain fungi, such as Aspergillus niger, can degrade chemicals structurally similar to the queried compound. This research has implications for understanding the environmental fate and biodegradation of synthetic chemicals (Sharma et al., 2012).

properties

IUPAC Name

ethyl 2-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-2-21-13(20)8-5-3-4-6-10(8)15-7-9-11(18)16-14(22)17-12(9)19/h3-7H,2H2,1H3,(H3,16,17,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUCRSQYVFSBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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